molecular formula C13H16Cl6 B14355957 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene CAS No. 91820-76-7

1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene

Cat. No.: B14355957
CAS No.: 91820-76-7
M. Wt: 385.0 g/mol
InChI Key: RZAOJYTZXFLFQM-UHFFFAOYSA-N
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Description

1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene typically involves multiple steps, starting with the preparation of the bicyclic heptene structure. This is followed by the introduction of hexyl and chlorine groups through a series of substitution reactions. Industrial production methods often utilize high-pressure and high-temperature conditions to ensure the complete chlorination of the compound.

Chemical Reactions Analysis

1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an environmental pollutant.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound’s chlorine atoms can form strong bonds with other molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is unique due to its high chlorine content and bicyclic structure. Similar compounds include:

    1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but includes bromine atoms.

    1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid:

These comparisons highlight the unique properties of this compound, particularly its stability and resistance to degradation.

Properties

CAS No.

91820-76-7

Molecular Formula

C13H16Cl6

Molecular Weight

385.0 g/mol

IUPAC Name

1,2,3,4,7,7-hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H16Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h8H,2-7H2,1H3

InChI Key

RZAOJYTZXFLFQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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